molecular formula C12H18O2 B13114787 1-(3-Isopropyl-4-methoxyphenyl)ethanol

1-(3-Isopropyl-4-methoxyphenyl)ethanol

Cat. No.: B13114787
M. Wt: 194.27 g/mol
InChI Key: YJMWSYGFHTVHLE-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-4-methoxyphenyl)ethanol is a phenolic ethanol derivative featuring a methoxy group at the para position and an isopropyl substituent at the meta position of the aromatic ring. The isopropyl group likely enhances lipophilicity, influencing solubility and biological interactions compared to smaller alkyl or halogenated substituents.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4-methoxy-3-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C12H18O2/c1-8(2)11-7-10(9(3)13)5-6-12(11)14-4/h5-9,13H,1-4H3

InChI Key

YJMWSYGFHTVHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)O)OC

Origin of Product

United States

Preparation Methods

Reaction Procedure:

  • Starting Material: 1-(3-Isopropyl-4-methoxyphenyl)ethanone
  • Reducing Agent: Sodium borohydride ($$NaBH_4$$) in methanol or ethanol
  • Reaction Conditions:
    • Temperature: Room temperature
    • Solvent: Methanol or ethanol
    • Duration: Several hours
  • Mechanism: The hydride ion from $$NaBH_4$$ attacks the carbonyl group on the ethanone, converting it to a hydroxyl group, thereby forming the alcohol.

Advantages:

  • High yield and selectivity.
  • Mild reaction conditions suitable for sensitive substrates.

Hydrolysis of Bisulfite Adducts

An alternative method involves the hydrolysis of bisulfite adducts formed with 4-formyl-2-isopropylanisole. This method is particularly useful for large-scale production.

Reaction Procedure:

  • Starting Material: Bisulfite adduct of 4-formyl-2-isopropylanisole.
  • Catalyst: $$p$$-Toluene sulfonic acid hydrate ($$p$$-TosOH·H2O).
  • Oxidant: Hydrogen peroxide (30% solution).
  • Reaction Conditions:
    • Temperature: Between $$0^\circ C$$ and $$5^\circ C$$ during addition of hydrogen peroxide.
    • Solvent: Mixture of water and methanol.
    • Duration: Overnight stirring at room temperature.
  • Purification Steps:
    • Extraction with ethyl acetate.
    • Sequential washing with aqueous sodium bicarbonate and brine.
    • Concentration to yield the product.

Yield:

This method achieves a conversion rate of approximately 67%, with a purity level of up to 93%.

Continuous Flow Synthesis

For industrial applications, continuous flow processes are employed to enhance efficiency and reduce costs. These methods utilize automated reactors that maintain consistent reaction conditions.

Key Features:

  • Automated control over temperature, pressure, and reactant flow rates.
  • Scalability for large-scale production.
  • Reduced by-product formation due to precise reaction control.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Key Disadvantages
Reduction using $$NaBH_4$$ High (~90%) Few hours Mild conditions; high selectivity Requires careful handling of reducing agents
Hydrolysis of bisulfite adducts Moderate (~67%) Overnight Suitable for large-scale synthesis Longer reaction time; lower yield
Continuous flow synthesis Variable Continuous Efficient; scalable Requires specialized equipment

Notes on Practical Considerations

  • The choice of method depends on the scale of production and desired purity.
  • Reduction methods are preferred for laboratory-scale synthesis due to their simplicity and high yield.
  • Hydrolysis methods are more suitable for industrial applications where cost-effectiveness is crucial.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 1-(3-Isopropyl-4-methoxyphenyl)ethanone.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Isopropyl-4-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(3-Isopropyl-4-methoxyphenyl)ethanol with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(3-Isopropyl-4-methoxyphenyl)ethanol 3-isopropyl, 4-methoxy C₁₂H₁₈O₂* ~194.27* Hypothesized antitumor potential
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanol 3-chloropropoxy, 4-methoxy C₁₂H₁₇ClO₃ 244.71 Synthetic intermediate; potential bioactivity
Ethanone, 1-(4-Hydroxy-3-methoxyphenyl)- 4-hydroxy, 3-methoxy C₉H₁₀O₃ 166.17 Antioxidant properties; natural product derivative
1-(4-Cyclohexylphenyl)ethanone 4-cyclohexyl C₁₄H₁₈O 202.29 High lipophilicity; used in polymer synthesis
1-(3-Isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane 3-isopropyl, 4-methoxy + 2-aminophenyl C₁₈H₂₃NO 269.38 Antitumor agent (in vitro studies)
Key Observations:
  • Lipophilicity : The isopropyl group in the target compound likely increases logP compared to hydroxy or smaller alkyl substituents (e.g., methyl), enhancing membrane permeability .
  • Biological Activity: The addition of an aminophenyl group in 1-(3-Isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane (compound 13) significantly improves antitumor efficacy, suggesting that nitrogen-containing substituents enhance bioactivity .
  • Reactivity : Halogenated analogs like the 3-chloropropoxy derivative may exhibit higher electrophilicity, impacting metabolic stability or toxicity .

Functional Group Variations

  • Methoxy vs.
  • Isopropyl vs. Cyclohexyl: Cyclohexyl substituents (e.g., in 1-(4-Cyclohexylphenyl)ethanone) introduce greater steric bulk, which may hinder crystallinity or enzymatic processing compared to branched isopropyl groups .

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